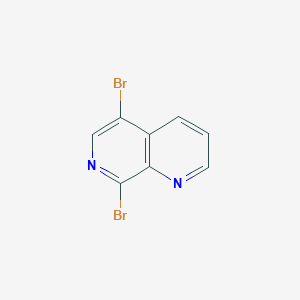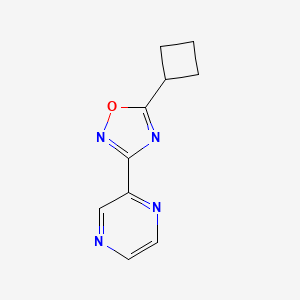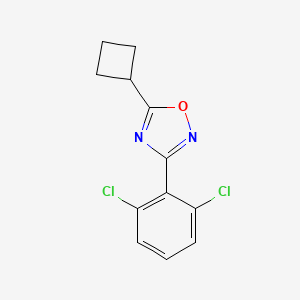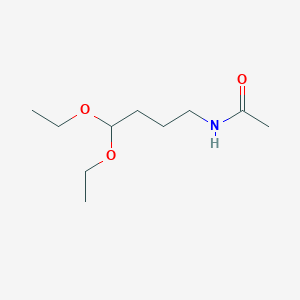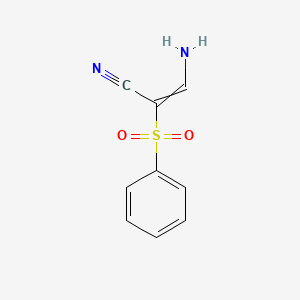
2-Propenenitrile, 3-amino-2-(phenylsulfonyl)-
Vue d'ensemble
Description
2-Propenenitrile, 3-amino-2-(phenylsulfonyl)-, also known as 3-Amino-2-(phenylsulfonyl)acrylonitrile, is a chemical compound with the molecular formula C9H8N2O2S . It has a molecular weight of 208.24 .
Molecular Structure Analysis
The molecular structure of 2-Propenenitrile, 3-amino-2-(phenylsulfonyl)- consists of a propenenitrile backbone with an amino group and a phenylsulfonyl group attached . The exact structure can be found in the referenced material .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Propenenitrile, 3-amino-2-(phenylsulfonyl)- include its molecular formula (C9H8N2O2S), molecular weight (208.24), and its structural formula . More specific properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique
Application 1: Synthesis of 2-amino-3-phenylsulfonyl-4-aryl-4H-benzo[h]chromens derivatives
- Summary of the Application : This compound is used in the synthesis of 2-amino-3-phenylsulfonyl-4-aryl-4H-benzo[h]chromens derivatives. These derivatives have shown moderate antibacterial activities against both Gram-positive and Gram-negative bacteria .
- Methods of Application : The compound is synthesized through one-pot three-component reactions of α-naphtol with aromatic aldehyde and (phenylsulfonyl) acetonitrile under ethanol solvent at 60 °C conditions .
- Results or Outcomes : The synthetic compounds exert moderate activity against both Gram-positive and Gram-negative bacteria and their effectiveness is higher against Bacillus subtilis .
Application 2: Synthesis of 2-(phenylsulfonyl)-2H-1,2,3-triazole
- Summary of the Application : The 1,2,3-Triazole derivatives containing the sulfonyl group have proved their biological importance in medicinal chemistry and drug design .
- Methods of Application : The compound is synthesized through a classical sulfonamidation reaction of 1H-1,2,3-triazole with benzenesulfonyl chloride in dichloromethane using a slight excess of triethylamine at 20 °C for 3 h .
- Results or Outcomes : The sulfonamide exhibited moderate activity against UO-31 renal, SNB-75 central nervous system, HCT-116 colon, and BT-549 breast cancer cell lines, with growth inhibition percentages (GI%) ranging from 10.83% to 17.64% .
Application 3: Synthesis of 4-(aryl)-3-(phenylsulfonyl)-4H-benzo[h]chromen-2-amine derivatives
- Summary of the Application : This compound is used in the synthesis of 4-(aryl)-3-(phenylsulfonyl)-4H-benzo[h]chromen-2-amine derivatives. These derivatives have shown significant effects such as antitumor, antimicrobial, antifungal, anticoagulant, anti-HIV, and anti-inflammatory activities .
- Methods of Application : The compound is synthesized through one-pot, three-component condensation reaction between (phenylsulfonyl)acetonitrile, aromatic aldehydes, and α-naphthol. The reaction was performed in glycerol, which is a commercially available, inexpensive and non-toxic compound .
- Results or Outcomes : The synthetic compounds showed antitumor activity against a broad range of cancer cell lines with ED50 values of 0.01–76 lM .
Safety And Hazards
The safety and hazards associated with 2-Propenenitrile, 3-amino-2-(phenylsulfonyl)- are not specified in the search results. It’s important to handle all chemicals with appropriate safety measures, and refer to Material Safety Data Sheets (MSDS) or other safety documentation for specific handling instructions .
Propriétés
IUPAC Name |
3-amino-2-(benzenesulfonyl)prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c10-6-9(7-11)14(12,13)8-4-2-1-3-5-8/h1-6H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHHBTMWGMOVXHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(=CN)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90399854 | |
| Record name | 2-Propenenitrile, 3-amino-2-(phenylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90399854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propenenitrile, 3-amino-2-(phenylsulfonyl)- | |
CAS RN |
68342-51-8 | |
| Record name | 2-Propenenitrile, 3-amino-2-(phenylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90399854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



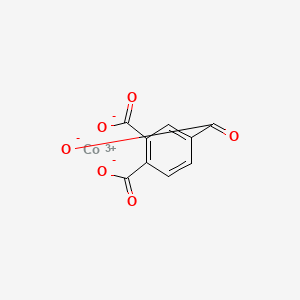
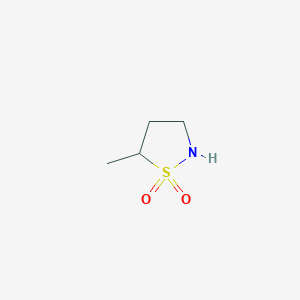
![N-[(E)-(2-Oxo-3-phenyl-5-pyridin-1-ium-1-yl-1H-imidazol-4-yl)methylideneamino]pyridine-4-carboxamide](/img/structure/B1659758.png)
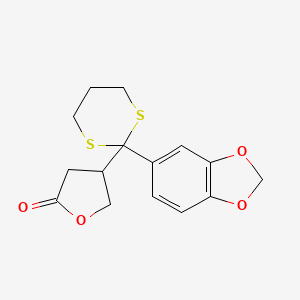
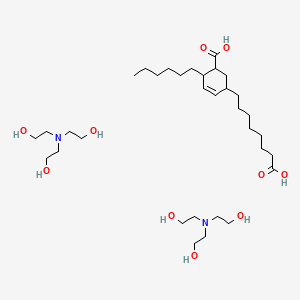
![3-[(tert-Butoxycarbonyl)amino]-1-diazonioprop-1-en-2-olate](/img/structure/B1659762.png)
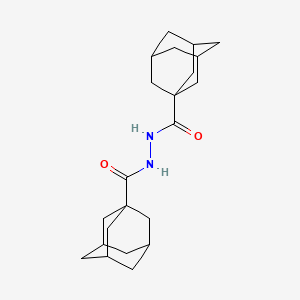
![Urea, [2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-](/img/structure/B1659765.png)
![Acetamide, N,N'-[(5-methyl-2-oxo-1,3-cyclohexanediylidene)bis(methylidyne-4,1-phenylene)]bis-](/img/structure/B1659768.png)
![tert-butyl 6-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B1659769.png)
